molecular formula C9H8Cl3NO B2371874 3-chloro-N-(3,5-dichlorophenyl)propanamide CAS No. 90348-83-7

3-chloro-N-(3,5-dichlorophenyl)propanamide

Cat. No.: B2371874
CAS No.: 90348-83-7
M. Wt: 252.52
InChI Key: MKUPAZRVTYKCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(3,5-dichlorophenyl)propanamide is an organic compound with the molecular formula C₉H₈Cl₃NO It is a derivative of propanamide, where the amide nitrogen is substituted with a 3,5-dichlorophenyl group and the alpha carbon is substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,5-dichlorophenyl)propanamide typically involves the reaction of 3,5-dichloroaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be used to ensure better control over reaction parameters and to improve safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3,5-dichlorophenyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Hydrolysis: 3,5-dichloroaniline and 3-chloropropanoic acid.

    Reduction: 3-chloro-N-(3,5-dichlorophenyl)propanamine.

Scientific Research Applications

3-chloro-N-(3,5-dichlorophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,5-dichlorophenyl)propanamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,4-dichlorophenyl)propanamide
  • 3-chloro-N-(3,5-difluorophenyl)propanamide
  • 3-chloro-N-(3,5-dibromophenyl)propanamide

Uniqueness

3-chloro-N-(3,5-dichlorophenyl)propanamide is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of multiple chlorine atoms can enhance its lipophilicity and potentially improve its ability to cross cell membranes.

Properties

IUPAC Name

3-chloro-N-(3,5-dichlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-2-1-9(14)13-8-4-6(11)3-7(12)5-8/h3-5H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUPAZRVTYKCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.